molecular formula C7H14O2S B2559114 (3-Ethoxyoxolan-3-yl)methanethiol CAS No. 2567503-70-0

(3-Ethoxyoxolan-3-yl)methanethiol

Cat. No.: B2559114
CAS No.: 2567503-70-0
M. Wt: 162.25
InChI Key: XORBZMNFQJUMOA-UHFFFAOYSA-N
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Description

(3-Ethoxyoxolan-3-yl)methanethiol is a chemical compound with the molecular formula C7H14O2S It is characterized by the presence of an oxolane ring substituted with an ethoxy group and a methanethiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethoxyoxolan-3-yl)methanethiol can be achieved through several synthetic routes. One common method involves the reaction of 3-ethoxyoxolane with methanethiol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like dichloromethane to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach could be the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously collected. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Ethoxyoxolan-3-yl)methanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted oxolane derivatives.

Scientific Research Applications

(3-Ethoxyoxolan-3-yl)methanethiol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its thiol group, which can interact with various biological molecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Ethoxyoxolan-3-yl)methanethiol involves its interaction with molecular targets through its thiol group. Thiols are known to form strong bonds with metal ions and can act as nucleophiles in various biochemical reactions. The compound may also participate in redox reactions, influencing cellular redox states and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (3-Methoxyoxolan-3-yl)methanethiol: Similar structure but with a methoxy group instead of an ethoxy group.

    (3-Ethoxyoxolan-3-yl)ethanethiol: Similar structure but with an ethanethiol group instead of a methanethiol group.

Uniqueness

(3-Ethoxyoxolan-3-yl)methanethiol is unique due to the combination of its oxolane ring, ethoxy group, and methanethiol group. This unique structure imparts specific chemical properties and reactivity that distinguish it from other similar compounds.

Properties

IUPAC Name

(3-ethoxyoxolan-3-yl)methanethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2S/c1-2-9-7(6-10)3-4-8-5-7/h10H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XORBZMNFQJUMOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CCOC1)CS
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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